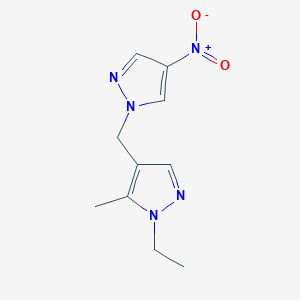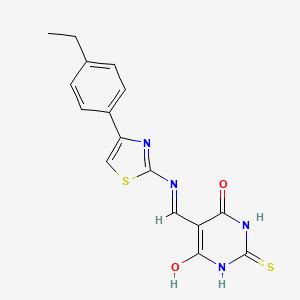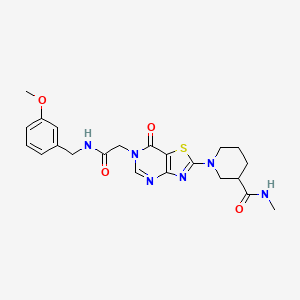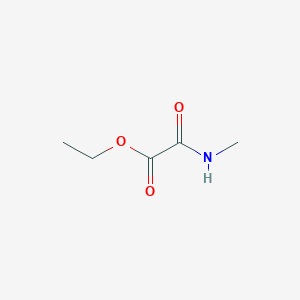
(6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(morpholino)methanone” is a chemical compound with the molecular formula C21H19ClN2O4S . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C21H19ClN2O4S . The exact structure would require more detailed information such as NMR or X-ray crystallography data.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Research in this area has led to the development of new synthesis methods for quinoline derivatives. For example, a study detailed the synthesis and conformational analysis of related compounds, providing insights into their chemical structures and stability (Karkhut et al., 2014). This is crucial for designing drugs with specific biological activities.
Chemical Reactions and Modifications : Investigations into the reactivity of quinoline derivatives with different nucleophilic and non-nucleophilic bases have been conducted, revealing various reaction outcomes, including substitution, elimination, and isomerization (Grytsak et al., 2021). Such studies are fundamental in the field of medicinal chemistry for the development of new therapeutic agents.
Biomedical Applications
Anticancer Activity : Some quinoline derivatives have been designed, synthesized, and evaluated for their anticancer activity. Compounds showing potent activity against human cancer cell lines indicate the therapeutic potential of these molecules (Othman et al., 2019). Understanding their mechanism of action can lead to the development of new anticancer drugs.
Molecular Imaging : The synthesis of certain quinoline derivatives for use in PET imaging to study diseases like Parkinson's disease has been researched (Wang et al., 2017). This highlights the role of quinoline derivatives in diagnostic applications and their contribution to understanding and treating neurological conditions.
Antimicrobial and Antimalarial Agents : Novel quinoline-based compounds have been synthesized and assessed for their antimicrobial and antimalarial activities (Parthasaradhi et al., 2015). Research in this direction could lead to the development of new treatments for infectious diseases.
Propiedades
IUPAC Name |
[6-chloro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-14-4-2-3-5-19(14)29(26,27)20-16-12-15(22)6-7-18(16)23-13-17(20)21(25)24-8-10-28-11-9-24/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQGAQAKYXMCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2656806.png)
![N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2656809.png)


![N-(2-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2656813.png)

![Pyrazolo[1,5-a]pyrazine-4-carboximidamide;hydrochloride](/img/structure/B2656817.png)
![[(2R)-1-benzylpiperidin-2-yl]methanamine](/img/structure/B2656818.png)


![5-(4-(diethylamino)phenyl)-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2656826.png)
![6-(3-chlorophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2656827.png)

